Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
| Property | This compound | Basic Imidazo[1,2-a]pyridine | Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
|---|---|---|---|
| Molecular Formula | C11H11IN2O2 | C7H6N2 | C11H11IN2O2 |
| Molecular Weight | 330.12 g/mol | 118.139 g/mol | 330.12 g/mol |
| Chemical Abstracts Service Number | 885276-44-8 | 274-76-0 | 885276-74-4 |
| Physical State | Light Yellow Solid | Not specified | Not specified |
| Halogen Position | 3-position | None | 3-position |
| Methyl Position | 8-position | None | 7-position |
Properties
IUPAC Name |
ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDIGOKYCFYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722983 | |
| Record name | Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-44-8 | |
| Record name | Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives directly influences their reactivity, solubility, and biological activity. Below is a comparative analysis of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate with analogous compounds (Table 1).
Table 1: Key Properties of this compound and Analogues
Key Observations :
Halogen Substituents : Iodine (atomic weight ~127) confers higher molecular weight and polarizability compared to bromine (~80) or chlorine (~35.5). This enhances cross-coupling efficiency in metal-catalyzed reactions (e.g., Suzuki-Miyaura) .
Ester vs. Carboxylic Acid : The ethyl ester in the target compound offers synthetic flexibility; hydrolysis yields carboxylic acids (e.g., 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid, CAS 1384429-92-8), which are precursors for amide bond formation in drug candidates .
Biological Activity
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-tuberculosis properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₁IN₂O₂. The compound features an iodine atom at the 3-position and an ethyl ester at the 2-carboxylate position, which contribute to its unique biological properties. The structure can be represented as follows:
Anti-Tuberculosis Properties
Research indicates that this compound exhibits promising activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains. Studies have shown minimum inhibitory concentrations (MICs) that suggest effective antimicrobial activity. For example, one study reported MIC values indicating that this compound can inhibit the growth of resistant strains at concentrations lower than those required for many existing anti-tuberculosis drugs.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for bacterial survival. While detailed studies are still required to elucidate these interactions fully, preliminary data suggest that the compound may disrupt metabolic processes within the bacteria.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities. The following table summarizes some notable analogs:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂N₂O₂ | Moderate anti-tuberculosis activity |
| 3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C₁₁H₉IN₂O₂ | Potential anti-cancer properties |
| Telacebec (Q203) | C₁₃H₁₃N₅O | Advanced clinical trials for tuberculosis |
The structural uniqueness of this compound enhances its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic efficacy against resistant strains.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anti-Tuberculosis Efficacy : A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that this compound showed significant promise in inhibiting Mycobacterium tuberculosis in vitro. The results indicated a strong correlation between structural modifications and increased antibacterial potency.
- Pharmacokinetics : Another study examined the pharmacokinetic properties of this compound. Preliminary findings suggest favorable absorption and distribution characteristics in animal models, which could translate to effective dosing regimens in humans.
- Toxicity and Selectivity : Research has also been directed towards understanding the toxicity profile and selectivity of this compound. Initial assessments indicate a relatively low toxicity level when compared to traditional anti-tuberculosis medications, making it a candidate for further development.
Preparation Methods
Synthesis of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is commonly synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or α-haloesters. For the target compound, ethyl 2-bromoacetate or ethyl 2-chloroacetate can be reacted with 8-methyl-2-aminopyridine under reflux in an appropriate solvent (e.g., ethanol or acetonitrile) to form ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as the initial intermediate.
Alternative Synthetic Routes
Patent literature (e.g., EP1491543B1) describes intermediate compounds and methods for synthesizing substituted imidazo[1,2-a]pyridines, which can be adapted for preparing the target compound. These methods include:
- Using substituted 2-aminopyridines with various alkyl or aryl substituents,
- Employing halogenation reactions with controlled stoichiometry,
- Utilizing protecting groups when necessary to prevent undesired side reactions.
These approaches allow for structural diversification and optimization of yields.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C10H9IN2O2 |
| Molecular Weight | 316.09 g/mol |
| Key Intermediate | Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate |
| Iodination Reagents | N-iodosuccinimide (NIS), Iodine monochloride (ICl) |
| Solvents | Dichloromethane, Acetonitrile, Ethanol |
| Reaction Temperature | 0°C to room temperature |
| Yield Range | Typically 60-85% for iodination step (varies with conditions and scale) |
| Purification Methods | Column chromatography, recrystallization |
Notes on Reaction Optimization
- Regioselectivity: The electrophilic iodination step requires careful control to avoid substitution at other ring positions or multiple iodinations.
- Reaction Time: Prolonged reaction times can lead to decomposition or side products; monitoring by TLC or HPLC is recommended.
- Scale-Up Considerations: The use of mild iodinating agents and inert atmosphere can improve reproducibility and safety in larger scale preparations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
